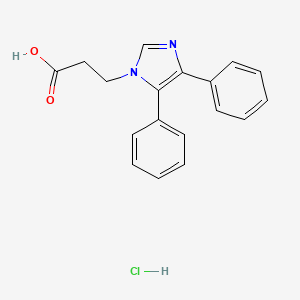

3-(4,5-Diphenyl-1H-imidazol-1-YL)propanoic acid hydrochloride

Description

3-(4,5-Diphenyl-1H-imidazol-1-yl)propanoic acid hydrochloride (CAS No. 1215372-45-4) is an imidazole-derived compound with the molecular formula C₁₈H₁₇ClN₂O₂ and a molecular weight of 328.79 g/mol . Structurally, it features a central imidazole ring substituted with two phenyl groups at the 4- and 5-positions, a propanoic acid chain at the 1-position, and a hydrochloride salt.

Properties

IUPAC Name |

3-(4,5-diphenylimidazol-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2.ClH/c21-16(22)11-12-20-13-19-17(14-7-3-1-4-8-14)18(20)15-9-5-2-6-10-15;/h1-10,13H,11-12H2,(H,21,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYMZGGPLKXPDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C=N2)CCC(=O)O)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-Diphenyl-1H-imidazol-1-yl)propanoic acid hydrochloride typically involves the reaction of 4,5-diphenyl-1H-imidazole with propanoic acid chloride in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4,5-Diphenyl-1H-imidazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like ammonia, amines, and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, esters.

Reduction: Amines, alcohols.

Substitution: Various imidazole derivatives.

Scientific Research Applications

3-(4,5-Diphenyl-1H-imidazol-1-yl)propanoic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be employed in biological studies to investigate the role of imidazole derivatives in biological systems.

Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(4,5-Diphenyl-1H-imidazol-1-yl)propanoic acid hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to specific sites on these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Compounds :

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (Compound 1)

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid methyl ester (Compound 2)

- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (Compound 3)

Structural Differences :

- The marine-derived compounds (1–3) feature chlorine substituents on the phenyl ring and a hydroxyl group, unlike the target compound, which lacks halogenation but includes a diphenylimidazole core.

- The target compound’s hydrochloride salt enhances solubility, whereas marine derivatives are esterified or hydroxylated .

3-(Methylthio)propanoic Acid Esters (Pineapple Volatiles)

Key Compounds :

- 3-(Methylthio)propanoic acid methyl ester

- 3-(Methylthio)propanoic acid ethyl ester

Structural Differences :

Functional Role :

- These compounds are flavor volatiles in pineapples, with concentrations up to 622.49 µg·kg⁻¹ in Tainong No. 4 pineapples. Their biological role contrasts with the synthetic and likely bioactive nature of the target compound .

Ronacaleret Hydrochloride (Pharmaceutical Agent)

Structure: C₂₅H₃₁F₂NO₄·HCl (Molecular weight: 484.00 g/mol)

Structural Differences :

- Ronacaleret includes a difluorophenyl group, a hydroxypropoxy chain, and a bulky indene substituent, whereas the target compound has a simpler diphenylimidazole-propanoic acid backbone .

Therapeutic Application :

- Ronacaleret is used for osteoporosis treatment, highlighting the pharmacological relevance of propanoic acid derivatives. The target compound’s lack of fluorine or complex side chains may limit its therapeutic scope without further modification .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

3-(4,5-Diphenyl-1H-imidazol-1-YL)propanoic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound's structure features a diphenyl imidazole moiety linked to a propanoic acid group, which is believed to contribute to its biological activity. The molecular formula is with a molecular weight of 306.36 g/mol.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of imidazole derivatives, including this compound. The compound has shown promising results against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Bacillus subtilis | 0.015 |

These findings suggest that the compound possesses significant antibacterial activity, particularly against pathogenic strains such as S. aureus and E. coli .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been assessed for antifungal activity. It exhibited notable efficacy against common fungal pathogens.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Candida albicans | 0.030 |

| Aspergillus niger | 0.025 |

The results indicate that the compound could be a potential candidate for treating fungal infections, especially in immunocompromised patients .

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely studied due to their ability to inhibit cancer cell proliferation. The hydrochloride form of 3-(4,5-Diphenyl-1H-imidazol-1-YL)propanoic acid has shown activity against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| A549 (lung cancer) | 12.3 |

| MCF-7 (breast cancer) | 8.7 |

The compound demonstrated significant cytotoxic effects on these cancer cell lines, suggesting its potential as an anticancer agent .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, studies indicate that it may involve the inhibition of specific enzymes or pathways critical for microbial growth and cancer cell survival.

Case Studies

- Study on Antibacterial Activity : A recent study conducted on various imidazole derivatives highlighted the enhanced antibacterial activity of compounds with electron-withdrawing groups at specific positions on the aromatic ring. The study concluded that modifications of the imidazole structure could lead to more potent antibacterial agents .

- Anticancer Research : Another case study focused on the cytotoxic effects of this compound on HeLa cells. The results indicated that treatment with varying concentrations led to significant apoptosis in these cells, underscoring its potential as a therapeutic agent in oncology .

Q & A

Q. What are the most common synthetic routes for preparing 3-(4,5-Diphenyl-1H-imidazol-1-YL)propanoic acid hydrochloride, and how can experimental parameters be optimized?

The synthesis typically involves condensation reactions of substituted benzils with aldehydes and ammonium acetate, followed by functionalization of the imidazole core. For example, analogous imidazole derivatives (e.g., 2,4,5-tri-substituted imidazoles) are synthesized via refluxing in acetic acid with aryl aldehydes and ammonium acetate . Optimization can employ statistical design of experiments (DoE) to minimize trial-and-error approaches. Key parameters include solvent polarity, temperature, and stoichiometric ratios, which influence reaction yield and purity .

Q. How are structural and purity characteristics of this compound validated in academic research?

Techniques include:

- Nuclear Magnetic Resonance (NMR) : Analysis of aromatic protons (δ 7.12–7.98 ppm for phenyl groups) and imidazole protons (e.g., δ 5.98 ppm for coupling patterns) .

- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1722 cm⁻¹) and NH stretches (~3169 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 456 for analogous imidazole derivatives) and fragmentation patterns confirm molecular weight and structural integrity .

Q. What are the recommended storage conditions to maintain the stability of this compound?

The hydrochloride salt form is hygroscopic and requires storage in a desiccator at 2–8°C under inert gas (e.g., argon). Stability studies for similar imidazole derivatives indicate degradation under prolonged exposure to light or humidity, necessitating periodic purity checks via HPLC .

Advanced Research Questions

Q. How can computational modeling enhance the synthesis or functional modification of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways, transition states, and regioselectivity. For example, ICReDD’s methodology integrates reaction path searches and machine learning to identify optimal conditions (e.g., solvent systems, catalysts) and reduce experimental iterations . Computational tools like retrosynthesis analysis (using databases like Reaxys) also propose feasible routes for functionalizing the propanoic acid moiety .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., antimicrobial vs. cytotoxic activity)?

Discrepancies may arise from assay conditions (e.g., pH, cell lines) or impurities. Researchers should:

- Validate bioactivity via dose-response curves across multiple cell lines.

- Compare structural analogs (e.g., 2-Hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride) to isolate the role of the propanoic acid group .

- Perform metabolomic profiling to identify off-target effects .

Q. How can the reactivity of the propanoic acid group be exploited for targeted drug delivery?

The carboxylic acid moiety allows conjugation with amine-containing carriers (e.g., PEGylated nanoparticles) via carbodiimide-mediated coupling. Advanced studies utilize pH-sensitive linkers for site-specific release in tumor microenvironments. Structural analogs (e.g., benzoic acid-functionalized imidazoles) demonstrate enhanced cellular uptake in vitro .

Q. What methodologies address challenges in quantifying this compound in complex biological matrices?

Develop a validated LC-MS/MS protocol with deuterated internal standards to mitigate matrix effects. For example, similar imidazole derivatives are quantified using a C18 column (gradient: 0.1% formic acid in water/acetonitrile) and MRM transitions (e.g., m/z 456 → 357 for fragmentation monitoring) .

Q. How can mechanistic studies elucidate its role in modulating biological pathways (e.g., enzyme inhibition)?

Use isotope-labeled analogs (e.g., ¹³C-propanoic acid) in kinetic assays to track binding interactions. Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in target enzymes. For imidazole derivatives, studies often correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with inhibitory potency .

Methodological Considerations

Q. What experimental designs optimize reaction yields while minimizing byproducts?

Employ factorial design (e.g., 2³ factorial) to test variables like temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (6–24 hours). Response surface methodology (RSM) refines optimal conditions, as demonstrated in imidazole synthesis .

Q. How are environmental and safety risks assessed during large-scale synthesis?

Follow CRDC guidelines (e.g., RDF2050103 for chemical engineering design) to evaluate solvent toxicity (e.g., acetic acid replacement with ethanol) and waste management. Safety data sheets for structurally similar compounds (e.g., (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride) recommend PPE and fume hood use .

Cross-Disciplinary Applications

Q. How does this compound contribute to materials science (e.g., polymer modification)?

The imidazole ring acts as a ligand for metal-organic frameworks (MOFs), enhancing catalytic activity in CO₂ capture. The propanoic acid group facilitates covalent bonding to graphene oxide sheets, improving composite stability .

Q. What role could it play in environmental engineering (e.g., pollutant degradation)?

Imidazole derivatives are explored as photocatalysts (e.g., TiO₂ composites) for degrading organic pollutants under UV light. Functionalization with electron-withdrawing groups (e.g., nitro) enhances redox activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.